molecular formula C12H15NO3 B8331737 2-Acetoxymethyl-4-cyclopropylmethoxy pyridine

2-Acetoxymethyl-4-cyclopropylmethoxy pyridine

Cat. No. B8331737
M. Wt: 221.25 g/mol
InChI Key: IKRDGNXMWAWVLG-UHFFFAOYSA-N
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Patent
US05274099

Procedure details

4-cyclopropylmethoxy-2-methylpyridine-N-oxide (3.8 g 0.021 mol) was dissolved in acetic anhydride (10 ml) and was added dropwise to acetic anhydride (20 ml) (warmed to 90° C.). After the addition the temperature was raised to 110° C. and the mixture was stirred at 110° C. for 1 h and then the solvent was distilled off and the crude product was used without purification. NMR data is given below.
Name
4-cyclopropylmethoxy-2-methylpyridine-N-oxide
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[CH:11]=[CH:10][N+:9]([O-])=[C:8]([CH3:13])[CH:7]=2)[CH2:3][CH2:2]1.[C:14]([O:17]C(=O)C)(=[O:16])[CH3:15]>>[C:14]([O:17][CH2:13][C:8]1[CH:7]=[C:6]([O:5][CH2:4][CH:1]2[CH2:3][CH2:2]2)[CH:11]=[CH:10][N:9]=1)(=[O:16])[CH3:15]

Inputs

Step One
Name
4-cyclopropylmethoxy-2-methylpyridine-N-oxide
Quantity
3.8 g
Type
reactant
Smiles
C1(CC1)COC1=CC(=[N+](C=C1)[O-])C
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the temperature
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the crude product was used without purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)OCC1=NC=CC(=C1)OCC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.